Home > Products > Screening Compounds P104377 > LOXO-195 R racemate
LOXO-195 R racemate - 1350884-56-8

LOXO-195 R racemate

Catalog Number: EVT-257294
CAS Number: 1350884-56-8
Molecular Formula: C20H21FN6O
Molecular Weight: 380.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(6RS)-LOXO-195 is a potent and selective Trk tyrosine kinase inhibitor.
Overview

LOXO-195 R racemate, also known as selitrectinib, is a next-generation selective inhibitor of tropomyosin receptor kinase, specifically designed to address resistance in patients with TRK fusion-positive cancers. The compound emerged from the need for improved therapies targeting TRK fusions, which are genetic alterations leading to the production of constitutively active TRK proteins that drive cancer growth. LOXO-195 R racemate has shown efficacy against various TRK kinase domain mutations, making it a significant advancement in the treatment landscape for these malignancies .

Source and Classification

LOXO-195 R racemate belongs to the class of small molecule kinase inhibitors. It is classified under antineoplastic agents due to its application in cancer therapy. The compound was developed by Loxo Oncology and has been recognized for its ability to penetrate the blood-brain barrier, providing therapeutic options for central nervous system tumors associated with TRK fusions .

Synthesis Analysis

Methods and Technical Details

The synthesis of LOXO-195 R racemate involves several intricate steps, primarily utilizing advanced organic synthesis techniques. While specific proprietary details are scarce, the general synthetic strategy includes:

  1. Formation of Key Intermediates: The synthesis begins with commercially available starting materials that undergo various chemical transformations.
  2. Coupling Reactions: These intermediates are coupled through reactions that typically involve the use of coupling agents and catalysts to form the final racemic product.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate the desired enantiomeric form.

Industrial production likely employs optimized conditions to maximize yield and purity while adhering to stringent pharmaceutical standards .

Molecular Structure Analysis

Structure and Data

The molecular structure of LOXO-195 R racemate can be represented as follows:

  • Chemical Formula: C22_{22}H26_{26}N4_{4}O3_{3}
  • Molecular Weight: 394.47 g/mol
  • Structural Features: The compound features a complex arrangement characteristic of selective kinase inhibitors, including multiple aromatic rings and functional groups that enhance its binding affinity to TRK proteins.

The stereochemistry of LOXO-195 R racemate is crucial for its biological activity, with the R-enantiomer exhibiting therapeutic effects while the S-enantiomer may lead to adverse effects .

Chemical Reactions Analysis

Reactions and Technical Details

In biological systems, LOXO-195 R racemate primarily undergoes metabolic reactions facilitated by enzyme systems such as cytochrome P450. Key reactions include:

  1. Oxidation: Conversion of functional groups within the molecule, leading to more polar metabolites.
  2. Reduction: Alteration of double bonds or other unsaturated systems within the structure.
  3. Conjugation: Attachment of endogenous substrates (e.g., glucuronic acid) to enhance solubility and facilitate excretion.

These metabolic pathways result in various inactive metabolites that are excreted from the body .

Mechanism of Action

LOXO-195 R racemate functions by selectively inhibiting tropomyosin receptor kinase proteins resulting from TRK gene fusions. The mechanism involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of TRK proteins, preventing their activation.
  2. Signal Disruption: By inhibiting TRK activity, LOXO-195 disrupts downstream signaling pathways that promote cell proliferation and survival.
  3. Induction of Apoptosis: This inhibition leads to programmed cell death in cancer cells dependent on TRK signaling for growth .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (usually a white or off-white powder).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is proprietary but generally falls within typical ranges for similar compounds.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight verification .

Applications

LOXO-195 R racemate has significant applications in scientific research and clinical settings:

  1. Oncology Research: It is utilized in studies investigating resistance mechanisms against first-generation TRK inhibitors.
  2. Therapeutic Development: As a tool compound, it aids in developing new strategies targeting TRK fusion-positive cancers.
  3. Preclinical Studies: Researchers use it to explore TRK signaling pathways and their implications in various malignancies .
Introduction to LOXO-195 R Racemate

Chemical Identity and Classification

Molecular Structure and Stereochemical Configuration

LOXO-195 R racemate (chemical name: Selitrectinib) is a macrocyclic compound with the molecular formula C₂₀H₂₁FN₆O and a molecular weight of 380.42 g/mol [8] [9]. Its three-dimensional architecture features a bis-annulated pyrazolopyrrolopyridine core, creating a rigid scaffold that optimally engages the ATP-binding site of tropomyosin receptor kinase (TRK) proteins. The stereochemical configuration is defined by the (3aR,10S) enantiomer, which exhibits superior binding affinity to TRK kinases compared to its stereoisomers due to complementary spatial orientation with key residues in the kinase domain [9]. This specific configuration enables LOXO-195 to accommodate structural distortions caused by acquired resistance mutations while maintaining potent inhibition. X-ray crystallographic studies reveal that the fluorinated aromatic moiety penetrates deeply into the hydrophobic back pocket of TRK kinases, forming critical van der Waals interactions, while the tertiary nitrogen participates in hydrogen bonding with the kinase hinge region [5] [9].

Table 1: Key Structural and Physicochemical Properties of LOXO-195

PropertyValueDescription
Molecular FormulaC₂₀H₂₁FN₆OElemental composition
Molecular Weight380.42 g/molMass of one molecule
Stereochemical Designation(3aR,10S)Active enantiomeric configuration
Core StructureMacrocyclic pyrazolopyrrolopyridineRigid scaffold enabling precise kinase engagement
LogP2.27Moderate lipophilicity supporting cellular penetration
Aqueous SolubilityInsoluble in waterRequires formulation aids (e.g., DMSO, PEG) for in vitro/in vivo studies

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for LOXO-195 R racemate is (3aR,10S)-5-fluoro-1,2,3,3a,8,9,10,11-octahydro-10-methyl-12H-15,17-ethenopyrazolo[3,4-d]pyrido[2,3-k]pyrrolo[2,1-m][1,3,7]triazacyclotridecin-12-one [8]. This nomenclature precisely defines its polycyclic structure, stereochemistry, and functional groups. The compound is recognized by multiple synonyms across scientific and patent literature, including:

  • Selitrectinib (generic name)
  • BAY 2731954 (Bayer designation)
  • LOXO-195 (developmental code name)
  • 0J45910S3X (UNII identifier) [4] [8] [9]The proliferation of nomenclature reflects its collaborative development history between Loxo Oncology (now Eli Lilly) and Bayer AG, with transitions in naming conventions during clinical progression.

Pharmacological Classification as a TRK Inhibitor

LOXO-195 is pharmacologically classified as a second-generation pan-TRK kinase inhibitor with selective activity against TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3) isoforms [1] [6]. It exhibits low nanomolar inhibitory potency against wild-type TRK kinases, with biochemical IC₅₀ values of 0.6 nM for TRKA, <2.5 nM for TRKC, and similar affinities for TRKB [1] [9]. Crucially, LOXO-195 maintains potency against acquired resistance mutations that compromise first-generation inhibitors, categorizing it as a resistance-abrogating TRK inhibitor. Kinome-wide profiling at 1 μM concentration (∼1,667-fold above its TRKA IC₅₀) demonstrated >1,000-fold selectivity for TRK kinases over 98% of 228 tested kinases [5] [9]. This exceptional selectivity profile minimizes off-target toxicities and distinguishes it from multikinase inhibitors with anti-TRK activity.

Table 2: Comparative Inhibitory Activity of LOXO-195 Against TRK Kinases

Kinase TargetWild-Type IC₅₀ (nM)G595R Mutant IC₅₀ (nM)G667C Mutant IC₅₀ (nM)Fold Change (vs. Larotrectinib in Mutants)
TRKA (NTRK1)0.62.09.8>50-fold improvement [1] [9]
TRKC (NTRK3)<2.52.3N/A>20-fold improvement [1]
TRKB (NTRK2)Similar to TRKA/TRKCNot reportedNot reported>30-fold improvement (extrapolated) [5]

Historical Development and Rationale

Emergence of Resistance to First-Generation TRK Inhibitors

The clinical success of first-generation TRK inhibitors like larotrectinib (LOXO-101) demonstrated unprecedented response rates (>75%) in TRK fusion-positive cancers across diverse histologies [5] [6]. However, durable responses were frequently limited by acquired resistance mutations emerging within the TRK kinase domain. Two predominant classes of mutations drive this resistance:

  • Solvent-front mutations (SFMs): Substitutions at glycine residues positioned near the solvent interface (e.g., TRKA G595R, TRKC G623R) introduce bulky side chains that sterically hinder inhibitor binding. These mutations account for approximately 60% of acquired resistance cases [5] [6].
  • xDFG motif mutations: Mutations at the conserved xDFG motif (e.g., TRKA G667C/S/A, TRKC G696A) alter kinase conformation and ATP affinity, reducing drug-binding capacity. These represent ∼30% of resistance mechanisms [5].Structural analyses confirmed that SFMs create steric clashes with the hydroxypyrrolidine group of larotrectinib, while xDFG mutations displace the difluorophenyl moiety, reducing binding affinity by 17- to 77-fold [5] [6]. Additionally, ∼15% of resistance occurs via TRK-independent mechanisms such as alternative pathway activation (e.g., RAS/MAPK upregulation), which do not respond to next-generation TRK inhibitors [3] [6]. This molecular divergence necessitated mutation-specific therapeutic strategies.

Rational Design of LOXO-195 R Racemate

LOXO-195 was rationally engineered to circumvent steric and thermodynamic constraints imposed by resistance mutations through macrocyclic constraint optimization. Computational modeling identified that incorporating a methylene bridge between the pyrazole and pyrrolidine rings created a compact, pre-organized structure capable of:

  • Steric accommodation: The macrocycle’s contracted conformation avoids clashes with arginine residues in SFMs (e.g., G595R), allowing deep penetration into the ATP-binding pocket [5] [9].
  • Enhanced hinge interaction: Optimized hydrogen bonding with E590 and D668 residues stabilizes binding despite conformational shifts in xDFG mutants [5].
  • Reduced entropy penalty: Pre-organization minimizes conformational entropy loss upon binding, improving affinity for mutated kinases [9].

Table 3: LOXO-195 Activity in Resistance Mutation Models

Resistance ContextModel SystemLOXO-195 ResponseKey Findings
TRKA G595R mutationNIH-3T3 ΔTRKA-G595R xenograftsTumor growth inhibition (TGI): >80% [5]LOXO-195 suppressed phospho-TRKA in a dose-dependent manner; larotrectinib inactive
TRKA G667C mutationNIH-3T3 ΔTRKA-G667C cellsIC₅₀: 0.041 μM [1]12-fold greater potency vs. larotrectinib in proliferation assays
TRKC G623R mutationBaF3 cells with TEL-TrkC G613R mutantIC₅₀: 0.018 μM [1]Complete inhibition of phospho-TRKC at 50 nM
Clinical acquired resistancePhase I trial (N=20)ORR: 45% in mutation-confirmed patients [3]Responses observed exclusively in TRK-dependent resistance mechanisms

Preclinical validation demonstrated LOXO-195’s superiority over first-generation inhibitors across multiple resistance models. In mice bearing NIH-3T3 tumors expressing ΔTRKA-G595R, LOXO-195 (30–100 mg/kg BID) achieved >80% tumor growth inhibition and suppressed phospho-TRKA in a dose-dependent manner, whereas larotrectinib showed minimal activity [5] [9]. Similarly, LOXO-195 potently inhibited proliferation in BaF3 cells expressing TEL-TrkC G613R (IC₅₀: 18 nM) and KM12 colorectal cancer cells harboring TPM3-NTRK1 G667C [1] [5]. Translation to clinical settings was accelerated by parallel development pathways; the first human dosing occurred within 24 months of larotrectinib’s initial clinical responses, establishing a paradigm for rapid iteration of oncogene-targeted therapies [5] [6].

Properties

CAS Number

1350884-56-8

Product Name

LOXO-195 R racemate

IUPAC Name

(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one

Molecular Formula

C20H21FN6O

Molecular Weight

380.43

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1

InChI Key

OEBIHOVSAMBXIB-RGUGMKFQSA-N

SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Solubility

Soluble in DMSO

Synonyms

(6RS)-LOXO 195; (6RS) LOXO-195; (6RS)-LOXO-195

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.